molecular formula C18H13Cl2N5 B2545164 1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-94-7

1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2545164
CAS No.: 890937-94-7
M. Wt: 370.24
InChI Key: CGYHYWCJPRWWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as the target compound) is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 5-chloro-2-methylphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core.
  • A 3-chlorophenyl substituent linked via an amine group at the 4-position.

Its molecular formula is C₁₉H₁₄Cl₂N₅, with a molecular weight of 406.26 g/mol (InChIKey: CGYHYWCJPRWWCA-UHFFFAOYSA-N) .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5/c1-11-5-6-13(20)8-16(11)25-18-15(9-23-25)17(21-10-22-18)24-14-4-2-3-12(19)7-14/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYHYWCJPRWWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive understanding.

Chemical Structure and Properties

The molecular formula of the compound is C16H14Cl2N4, with a molecular weight of approximately 343.21 g/mol. The presence of chlorinated aromatic groups and a pyrazolo[3,4-d]pyrimidine core contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties against various cancer cell lines. The mechanism of action is primarily attributed to the inhibition of tyrosine kinases (TKs), such as c-Src and Bcr-Abl, which are crucial in cancer cell proliferation and survival.

  • Case Study 1 : A study focusing on a related pyrazolo[3,4-d]pyrimidine compound showed a cytotoxic effect on neuroblastoma (SH-SY5Y) cells, with IC50 values indicating potent activity. The encapsulation of these compounds in albumin nanoparticles improved their pharmacokinetic properties and bioavailability, enhancing their therapeutic efficacy in vivo .
  • Case Study 2 : Another study reported that similar compounds reduced tumor volume by over 50% in xenograft mouse models. This was linked to the inhibition of TKs that play a role in tumor growth .

Anti-inflammatory Activity

Pyrazolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory properties. The structural modifications in these compounds can lead to varying degrees of activity against inflammation-related pathways.

  • Case Study 3 : In vitro assays indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antibacterial and Antibiofilm Activities

Recent research has explored the antibacterial potential of pyrazolo derivatives. The compound's ability to disrupt bacterial biofilms and quorum sensing mechanisms is noteworthy.

  • Case Study 4 : A series of pyrazole derivatives were synthesized and tested for antibacterial activity. Some compounds demonstrated effective inhibition against biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Chlorinated aromatic ringsEnhanced interaction with target proteins
Pyrazolo[3,4-d]pyrimidine coreCritical for TK inhibition
Substituents at position 4Modulate solubility and bioavailability

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that compounds similar to 1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. In a comparative study, certain derivatives displayed lower ulcerogenic activities than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, suggesting a favorable safety profile for further development .

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its anticancer potential. Compounds within this class have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth. For example, docking studies indicated that modifications in the structure of similar compounds could enhance their selectivity and potency against cancer cells . The proposed mechanism often involves the inhibition of kinases or other enzymes critical for cell division.

Antimicrobial Activity

Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. A study highlighted that compounds with structural similarities to this compound exhibited activity against Mycobacterium tuberculosis, with IC50 values suggesting efficacy in inhibiting bacterial growth . This opens avenues for developing new antimicrobial agents based on this compound.

Case Study 1: Anti-inflammatory Evaluation

In a pharmacological screening study involving various pyrazolo[3,4-d]pyrimidine derivatives, researchers evaluated their effectiveness in reducing carrageenan-induced edema in rats. The results indicated that certain compounds exhibited significant anti-inflammatory effects while maintaining lower toxicity compared to conventional NSAIDs. This suggests potential for clinical applications in treating inflammatory conditions .

Case Study 2: Anticancer Activity Assessment

A series of cytotoxicity assays were conducted on human cancer cell lines using derivatives related to this compound. The findings revealed that several compounds effectively inhibited cell proliferation without causing significant toxicity to normal cells. This selectivity is crucial for developing safer anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Kinase Inhibitors

S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
  • Substituents :
    • R1: 2-chloro-2-(4-chlorophenyl)ethyl
    • R2: 4-fluorobenzyl
  • Activity : Selective kinase inhibitor against neuroblastoma cell lines (SK-N-BE(2)) with an effective dose of 5.74 ng/mL .
  • Key Finding: Demonstrated minimal off-target toxicity when delivered via graphene oxide (GO) nanosheets .
SI388 (1-(2-chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
  • Substituents :
    • R1: 2-chloro-2-phenylethyl
    • R2: 2-chlorophenyl
    • R3: Methylthio at position 6
  • Activity : Potent Src kinase inhibitor .
  • Key Data :
    • Yield: 69%
    • Melting point: 169–171°C
    • NMR and elemental analysis confirmed structure .

Antibacterial Agents

N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 11)
  • Substituents :
    • R1: 2-phenylvinyl
    • R2: 4-chlorophenyl
    • R3: Methylsulfonyl at position 6
  • Activity : Tested against Staphylococcus aureus and Escherichia coli in broth microdilution assays .
  • Key Data :
    • Yield: 57%
    • Melting point: 225–227°C
    • ¹H-NMR confirmed trans-configuration of the vinyl group .

Structural Variants with Modified Side Chains

1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Substituents :
    • R1: 2-chloro-2-(4-chlorophenyl)ethyl
    • R2: Pyridin-4-ylmethyl
  • Key Data :
    • Molecular weight: 399.28 g/mol
    • CAS: 1283727-50-3 .
1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2d)
  • Substituents :
    • R1: 2-chloro-2-phenylethyl
    • R2: 3-chlorophenyl
    • R3: Isopropylthio at position 6
  • Key Data :
    • Yield: 65%
    • Structural consistency with earlier reports .

Comparative Analysis Table

Compound Name R1 Substituent R2 Substituent R3 Substituent Biological Activity Key Finding(s)
Target Compound 5-chloro-2-methylphenyl 3-chlorophenyl None Not reported Structural similarity to kinase inhibitors
S29 2-chloro-2-(4-chlorophenyl)ethyl 4-fluorobenzyl None Neuroblastoma kinase inhibitor EC₅₀: 5.74 ng/mL; GO nanosheets enhance delivery
SI388 2-chloro-2-phenylethyl 2-chlorophenyl Methylthio Src kinase inhibition 69% yield; validated via NMR
Compound 11 2-phenylvinyl 4-chlorophenyl Methylsulfonyl Antibacterial 57% yield; active against S. aureus
2d 2-chloro-2-phenylethyl 3-chlorophenyl Isopropylthio Kinase inhibition (inferred) 65% yield; structural analog of SI388

Key Trends and Implications

Substituent Impact on Activity :

  • Chlorophenyl groups (e.g., 3-chloro vs. 4-chloro) influence target selectivity. For example, S29’s 4-chlorophenyl ethyl chain may enhance neuroblastoma specificity , while the target compound’s 5-chloro-2-methylphenyl group could alter pharmacokinetics.
  • Thioether/sulfonyl groups at position 6 (e.g., methylthio in SI388, methylsulfonyl in Compound 11) modulate electronic properties and binding affinity .

Synthetic Accessibility :

  • Yields for pyrazolo[3,4-d]pyrimidines range from 51% to 75%, with chlorinated ethyl/phenyl side chains requiring optimized coupling conditions .

Therapeutic Potential: The target compound’s lack of a position 6 substituent (e.g., methylthio) may reduce kinase inhibition compared to SI388 but could improve solubility .

Q & A

Q. What are the optimized synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via cyclization reactions using substituted hydrazides and aromatic aldehydes under reflux conditions. Key intermediates are characterized by ¹H/¹³C NMR , IR spectroscopy , and elemental analysis to confirm regioselectivity and purity. For example, cyclization with POCl₃ at 120°C yields pyrazolo[3,4-d]pyrimidine scaffolds, with spectral data (e.g., δ 10.02 ppm for NH in DMSO-d₆) critical for structural validation .

Q. Which spectroscopic methods are essential for structural elucidation?

¹H NMR (e.g., aromatic proton splitting patterns), ¹³C NMR (carbonyl signals at δ ~155–170 ppm), and IR (NH stretches at ~3150–3350 cm⁻¹) are standard. Mass spectrometry (MS) and elemental analysis further confirm molecular weight and stoichiometry. X-ray diffraction (XRD) resolves crystal packing and hydrogen-bonding networks in analogs .

Q. What in vitro assays evaluate kinase inhibition activity?

Src kinase inhibition assays (IC₅₀ determination via ADP-Glo™) and cell proliferation assays (e.g., MTT in neuroblastoma lines) are common. Comparative studies with PP2/PP3 inhibitors (e.g., 1-(3-chlorophenyl) analogs) benchmark selectivity .

Advanced Research Questions

Q. How do substituents influence bioactivity?

Substituents on the phenyl rings modulate kinase affinity. For instance:

  • Chlorine at the 5-position enhances Src inhibition (IC₅₀ = 0.2 µM in SI388 vs. 1.5 µM in non-chlorinated analogs).
  • Methoxy groups improve solubility but reduce blood-brain barrier penetration. Structure-activity relationship (SAR) studies highlight the 3-chlorophenyl moiety as critical for potency .

Q. What computational strategies predict binding modes?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) map interactions with kinase ATP pockets. For example, the pyrimidine core forms hydrogen bonds with Lys295 in Src, while chloro substituents engage in hydrophobic interactions with Ile336 .

Q. How to resolve contradictions in potency across studies?

Discrepancies arise from assay conditions (e.g., ATP concentration) or cellular models. Normalize data using Z’-factor validation and orthogonal assays (e.g., thermal shift assays). For example, neuroblastoma studies (IC₅₀ = 1.2 µM) may differ from leukemia models due to efflux pump expression .

Q. What in vivo models assess efficacy and toxicity?

Xenograft models (e.g., subcutaneous SH-SY5Y tumors in mice) evaluate tumor regression. Pharmacokinetic studies measure plasma half-life (~4.5 hrs) and CNS penetration (brain/plasma ratio = 0.3). Toxicity screens monitor liver enzymes (ALT/AST) and hematological parameters .

Q. How to improve CNS penetration?

Strategies include:

  • Reducing molecular weight (<450 Da) and logP optimization (2–4).
  • Introducing tertiary amines (e.g., piperidinylmethyl groups) to enhance passive diffusion. Analog 14 in achieves a brain/plasma ratio of 0.7 via morpholine substitution .

Q. How does selectivity compare to other kinase inhibitors?

Kinome-wide profiling (e.g., Eurofins KinaseProfiler) reveals >50-fold selectivity for Src over Abl or JAK2. Off-target effects (e.g., hERG inhibition) are mitigated by replacing basic amines with neutral groups (e.g., cyclopropoxy) .

Q. What structural insights emerge from XRD studies?

XRD of analogs shows intramolecular N–H⋯N hydrogen bonds stabilizing the pyrimidine core. Dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) influence π-π stacking with kinase residues. Methoxy groups induce torsional strain, reducing affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.